molecular formula C16H15BrO2 B8209050 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde

Cat. No.: B8209050
M. Wt: 319.19 g/mol
InChI Key: OKYQCGFOMJQVPP-UHFFFAOYSA-N
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Description

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde (CAS: 2484888-78-8) is a brominated aromatic aldehyde with a molecular weight of 319.20 g/mol . Its structure comprises a benzaldehyde moiety linked via an ethyl chain to a 3-bromo-4-methoxyphenyl group.

Properties

IUPAC Name

4-[1-(3-bromo-4-methoxyphenyl)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11(13-5-3-12(10-18)4-6-13)14-7-8-16(19-2)15(17)9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQCGFOMJQVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction with Protected Benzaldehyde Intermediates

A widely documented approach involves the use of Grignard reagents to introduce the 1-(3-bromo-4-methoxyphenyl)ethyl moiety to a benzaldehyde precursor. The aldehyde group is first protected as an acetal (e.g., using ethylene glycol or 1,3-dioxolane) to prevent undesired side reactions during the Grignard addition .

Procedure :

  • Protection : 4-Bromobenzaldehyde is treated with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene under reflux, yielding 2-(4-bromophenyl)-1,3-dioxolane .

  • Grignard Addition : The protected aldehyde reacts with 1-(3-bromo-4-methoxyphenyl)ethyl magnesium bromide (prepared from 1-(3-bromo-4-methoxyphenyl)ethyl bromide and magnesium turnings in tetrahydrofuran (THF)). The reaction proceeds at −10°C under nitrogen, followed by gradual warming to room temperature .

  • Deprotection : The acetal is hydrolyzed using aqueous HCl in THF, regenerating the aldehyde functionality .

Key Data :

StepConditionsYield (%)Source
Acetal ProtectionToluene, PTSA, reflux92
Grignard AdditionTHF, −10°C to RT, N₂ atmosphere78
Acidic Deprotection1M HCl, THF, RT85

Mechanistic Insight : The Grignard reagent attacks the electrophilic carbon of the acetal, forming a tetrahedral intermediate that collapses to release the ethylene glycol and generate the secondary alcohol. Subsequent protonation and hydrolysis restore the aldehyde .

Reduction-Bromination Sequence from Propenyl Precursors

Inspired by cinnamyl aldehyde derivatization , this method involves sequential reduction and bromination to install the ethyl-bromoaryl group.

Procedure :

  • Reduction : 4-(1-(3-Bromo-4-methoxyphenyl)propenyl)benzaldehyde is treated with sodium borohydride (NaBH₄) in methanol at 0°C, selectively reducing the α,β-unsaturated aldehyde to the allylic alcohol .

  • Bromination : The alcohol intermediate reacts with phosphorus tribromide (PBr₃) in diethyl ether at 0°C, yielding the corresponding bromide. Subsequent hydrogenation over palladium on carbon (Pd/C) saturates the double bond, forming the ethyl linkage .

Key Data :

StepConditionsYield (%)Source
NaBH₄ ReductionMeOH, 0°C, 0.5 h89
PBr₃ BrominationEt₂O, 0°C, 0.5 h76
HydrogenationH₂, Pd/C, RT94

Mechanistic Insight : NaBH₄ selectively reduces the conjugated aldehyde via a six-membered cyclic transition state, avoiding over-reduction. PBr₃ replaces the hydroxyl group through an SN2 mechanism, while hydrogenation proceeds via syn-addition of hydrogen across the double bond .

Friedel-Crafts Alkylation with Bromoaryl Electrophiles

This route employs Friedel-Crafts chemistry to construct the ethyl bridge between the benzaldehyde and bromoaryl moieties.

Procedure :

  • Electrophile Preparation : 3-Bromo-4-methoxyacetophenone is reduced to 1-(3-bromo-4-methoxyphenyl)ethanol using NaBH₄ in methanol .

  • Alkylation : The alcohol is converted to the corresponding carbocation using BF₃·OEt₂ as a Lewis acid, which undergoes electrophilic substitution with toluene (as a benzaldehyde precursor) at 80°C .

  • Oxidation : The resulting diarylmethane is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane .

Key Data :

StepConditionsYield (%)Source
NaBH₄ ReductionMeOH, 0°C, 0.5 h88
Friedel-CraftsBF₃·OEt₂, 80°C, 12 h65
PCC OxidationDCM, RT, 6 h72

Mechanistic Insight : BF₃ stabilizes the carbocation intermediate, facilitating electrophilic attack on the electron-rich aromatic ring. PCC oxidizes the benzylic position through a radical mechanism .

Suzuki-Miyaura Cross-Coupling for Aryl-Ethyl Linkage

A modern approach leverages palladium-catalyzed cross-coupling to assemble the biphenyl ethyl structure.

Procedure :

  • Boronic Acid Synthesis : 4-Formylphenylboronic acid is prepared via lithiation of 4-bromobenzaldehyde followed by reaction with triisopropyl borate .

  • Coupling : The boronic acid reacts with 1-(3-bromo-4-methoxyphenyl)ethyl triflate in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃ in dimethoxyethane (DME) at 90°C .

Key Data :

StepConditionsYield (%)Source
Boronic Acid PrepB(OiPr)₃, THF, −78°C81
Suzuki CouplingPd(PPh₃)₄, DME, 90°C68

Mechanistic Insight : Oxidative addition of the triflate to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination forms the C–C bond .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsTypical Yield (%)
Grignard ReactionHigh selectivity, scalabilityRequires protection steps78
Reduction-BrominationMild conditionsMultiple steps76
Friedel-CraftsDirect C–C bond formationLow regioselectivity65
Suzuki CouplingModular, air-tolerantCostly catalysts68

The Grignard approach offers the highest practicality for large-scale synthesis, whereas Suzuki coupling provides superior regiocontrol for research-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzoic acid.

    Reduction: 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde can be synthesized through various methods, including:

  • Condensation Reactions : It can be synthesized via the condensation of 3-bromo-4-methoxyphenylacetaldehyde with suitable reagents under controlled conditions.
  • Cross-Coupling Reactions : The compound can also be produced through cross-coupling reactions involving bromo and methoxy-substituted phenyl derivatives.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of various bioactive molecules, including:

  • Inhibitors of Lactate Dehydrogenase A (hLDHA) : Recent studies have shown that derivatives of this compound can serve as effective inhibitors of hLDHA, which is implicated in cancer metabolism. The synthesis involves a multi-step process where the compound acts as a key intermediate .

Organic Synthesis

This compound is utilized in:

  • Asymmetric Synthesis : It has been used in the Mukaiyama aldol reaction to produce β-hydroxy-α-amino acid derivatives, showcasing its versatility in creating complex organic structures .
  • Synthesis of Fluorinated Compounds : The compound serves as a building block for synthesizing fluorinated derivatives, which are important in pharmaceuticals and agrochemicals.

Material Science

The compound's unique structure allows it to be explored for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it a candidate for use in OLED technology, where it can contribute to the development of efficient light-emitting materials.

Case Study 1: Inhibition of Lactate Dehydrogenase A

A study published in Molbank detailed the synthesis of compounds derived from this compound aimed at inhibiting hLDHA. The synthesized compounds demonstrated significant inhibitory activity, with yields exceeding 85% under optimized conditions. The structure was confirmed using NMR and mass spectrometry, indicating the compound's potential as an anticancer agent .

Case Study 2: Synthesis of Fluorinated Derivatives

In another study, researchers utilized this compound to create fluorinated benzothiazole derivatives. These compounds exhibited promising biological activity against several cancer cell lines, highlighting the importance of this aldehyde in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various biological molecules. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Triazole-Containing Benzaldehyde Derivatives

  • 4-(2-(4-((2,3-Dioxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)benzaldehyde (3b) (): Structural Differences: Incorporates a triazole ring and ethoxy spacer instead of the ethyl chain. The triazole enables hydrogen bonding and π-π interactions, enhancing binding to biological targets.
  • 3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzaldehyde (7) (): Substitution Pattern: Shares the 3-bromo-4-methoxybenzaldehyde core but replaces the ethyl group with a triazole-methoxy-quinoline hybrid.

Pyrazole and Heterocyclic Analogues

  • 4-(1H-Pyrazol-1-yl)benzaldehyde ():
    • Key Features : Replaces the bromophenyl-ethyl group with a pyrazole ring.
    • Reactivity : The pyrazole’s nitrogen atoms enable coordination with metal ions, useful in catalysis or materials science, unlike the target compound’s bromine-driven reactivity .

Hydroxy- and Methoxy-Substituted Benzaldehydes

  • 4-Hydroxybenzaldehyde Derivatives ():
    • Solubility vs. Stability : Hydroxy groups improve aqueous solubility but reduce oxidative stability compared to methoxy groups. For example, ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 2) exhibits higher polarity than the target compound .
    • Biological Activity : Hydroxy-substituted derivatives are common in antioxidants (e.g., syringic acid in ), whereas methoxy groups in the target compound may enhance lipophilicity for membrane penetration .

Amino-Functionalized Analogues

  • 4-(Dimethylamino)benzaldehyde Derivatives (): Electronic Effects: The dimethylamino group is strongly electron-donating, shifting aldehyde reactivity and UV absorption. For instance, ethyl benzotriazolyl acrylates derived from 4-(dimethylamino)benzaldehyde show fluorescence properties, unlike the brominated target compound . Applications: Amino groups facilitate imine formation (), useful in Schiff base synthesis, whereas the target compound’s bromine may favor cross-coupling reactions .

Comparative Data Table

Compound Name Key Substituents Reactivity Highlights Biological/Functional Notes Reference
4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde 3-Bromo-4-methoxy, ethyl chain Nucleophilic substitution (Br site) Lipophilic, potential medicinal use
4-(2-(4-Triazolyl)ethoxy)benzaldehyde (3b) Triazole, ethoxy spacer Hydrogen bonding, rigidity Anticancer candidates
4-(1H-Pyrazol-1-yl)benzaldehyde Pyrazole ring Metal coordination Catalysis, materials science
4-Hydroxybenzaldehyde derivatives Hydroxy group High solubility, antioxidant activity Natural product isolation
4-(Dimethylamino)benzaldehyde derivatives Dimethylamino group Fluorescence, imine formation Fluorescent probes, Schiff bases

Biological Activity

4-(1-(3-Bromo-4-methoxyphenyl)ethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, may exhibit unique pharmacological properties that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18BrO2\text{C}_{17}\text{H}_{18}\text{BrO}_2

This structure includes:

  • A bromine atom, which can enhance biological activity through interactions with biological targets.
  • A methoxy group that may influence solubility and reactivity.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine and methoxy groups enhance binding affinity, potentially modulating enzymatic activities or receptor functions. For instance, benzaldehyde derivatives have been noted for their roles in various biochemical pathways, including:

  • Suzuki–Miyaura cross-coupling reactions , which are important in drug development.
  • Free radical reactions , which may lead to oxidative stress or cellular signaling changes.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For example, derivatives with bromine substitutions have shown enhanced activity against various bacterial strains. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact antibacterial efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
4-Bromo-3-methoxyphenyl derivativeStaphylococcus aureus24
4-Bromo-3-methoxyphenyl derivativeEscherichia coli21

Antioxidant Activity

Compounds similar to this compound have been evaluated for their antioxidant properties. These studies often measure the ability to scavenge free radicals or inhibit lipid peroxidation. For instance, certain derivatives have demonstrated significant protective effects against oxidative stress in neuronal cells.

Case Studies

  • Antioxidant Evaluation : A study assessed the neuroprotective effects of compounds containing similar structural motifs. The results indicated that these compounds could reduce cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of related compounds. The findings revealed that modifications in the phenyl ring significantly influenced antimicrobial activity, with certain substitutions leading to increased effectiveness against resistant strains.

Q & A

Q. What crystallographic parameters validate tautomeric forms in solution?

  • Methodological Answer :
  • Compare X-ray bond lengths (C=O: 1.22 Å) with NMR data (δ 9.85 for aldehyde proton)
  • Variable-temperature NMR (VT-NMR) detects enolization above 40°C .

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